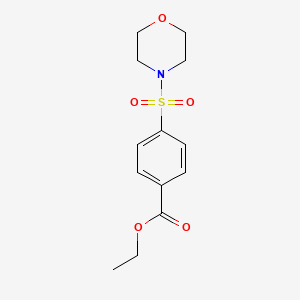

Ethyl 4-morpholin-4-ylsulfonylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-2-19-13(15)11-3-5-12(6-4-11)20(16,17)14-7-9-18-10-8-14/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTCJKDQXQGZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-morpholin-4-ylsulfonylbenzoate typically involves the reaction of 4-morpholinylsulfonyl chloride with ethyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Reactants: 4-morpholinylsulfonyl chloride and ethyl 4-hydroxybenzoate.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Base: Triethylamine or another suitable base.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of 4-morpholin-4-ylsulfonylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-morpholin-4-ylsulfonylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

The table below highlights key differences in substituents and their implications:

Key Observations:

- Electron Effects: The morpholinosulfonyl group in the target compound introduces both electron-withdrawing (sulfonyl) and hydrogen-bonding (morpholine) capabilities, contrasting with purely electron-withdrawing groups like nitro or cyano.

- Synthesis Complexity: The target compound requires organometallic reagents (e.g., zinc iodide), whereas simpler derivatives (e.g., ethyl 4-fluorobenzoate) are synthesized via direct esterification .

- Biological Relevance: Halogenated analogs (e.g., chloro, fluoro) are often associated with antimicrobial activity, while the morpholinosulfonyl group may enhance solubility for drug delivery .

Crystallographic and Hydrogen-Bonding Behavior

This contrasts with non-polar derivatives like ethyl 4-methylbenzoate, which lack hydrogen-bonding sites. Etter’s graph-set analysis () could theoretically apply to this compound, as the morpholine nitrogen and sulfonyl oxygen may participate in intermolecular interactions, influencing crystal packing .

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Ethyl 4-morpholin-4-ylsulfonylbenzoate?

- Answer: Key methods include X-ray crystallography to resolve the molecular structure and hydrogen bonding networks, using programs like SHELXL for refinement . Spectroscopic techniques such as NMR (for functional group analysis) and mass spectrometry (for molecular weight confirmation) are critical. Hydrogen bonding patterns can be analyzed using graph set theory to understand crystal packing .

Q. How can researchers verify the purity of this compound after synthesis?

- Answer: Combine high-performance liquid chromatography (HPLC) with melting point analysis and elemental analysis (C, H, N, S). For structural confirmation, single-crystal X-ray diffraction is definitive, leveraging SHELX programs to refine atomic positions and thermal parameters .

Advanced Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound, particularly with twinned data?

- Answer: SHELXL excels in handling twinned data via the HKLF5 format , allowing refinement of twin laws and batch scaling. For high thermal motion, anisotropic displacement parameters and constraints for the morpholine ring (e.g., riding models) improve accuracy. SHELXL’s robust algorithms minimize overfitting, even with incomplete datasets .

Q. What methodologies are recommended for graph set analysis of hydrogen bonding networks in this compound?

- Answer: Apply Etter’s graph set theory to categorize hydrogen bonds into patterns (e.g., chains, rings). Tools like Mercury (CCDC) can visualize interactions, while statistical analysis of bond lengths/angles identifies dominant motifs. This informs crystal engineering strategies, such as co-crystallization with hydrogen-bond acceptors .

Q. How should dose-response experiments be designed to address variability in reported enzyme inhibition data for derivatives?

- Answer: Standardize assays using positive controls (e.g., known inhibitors) and multiple replicates to minimize batch effects. Include full dose-response curves (e.g., 8–12 concentrations) to calculate accurate IC50 values. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) to confirm specificity .

Q. What computational approaches improve modeling of the morpholine ring conformation?

- Answer: Density functional theory (DFT) optimizes geometry, while Cremer-Pople puckering parameters quantify ring distortion. Molecular dynamics simulations under periodic boundary conditions account for crystal packing effects. Compare computed vs. experimental (X-ray) structures to validate models .

Q. Can time-resolved crystallography study dynamic behavior in co-crystals with biological targets?

- Answer: Yes. Laue crystallography or serial femtosecond crystallography (e.g., at XFEL facilities) captures transient states. Soaking experiments with time-resolved freeze-trapping can reveal binding kinetics. SHELX’s high-resolution refinement tools are critical for analyzing subtle conformational changes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

- Answer: Investigate variables like assay conditions (pH, temperature), compound purity (HPLC-validated), and cell line specificity . Meta-analyses using standardized datasets (e.g., PubChem BioAssay) identify outliers. Structural analogs (e.g., fluorinated or morpholino derivatives) can clarify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.